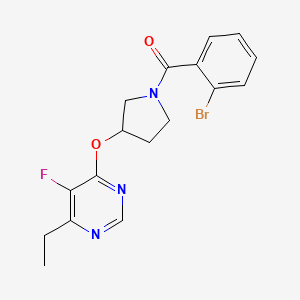

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Description

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromophenyl group, a pyrrolidinyl moiety, and a fluoropyrimidinyl ether linkage, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name |

(2-bromophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBAQQDYJUKDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.

Introduction of the Fluoropyrimidinyl Group: The next step involves the introduction of the 6-ethyl-5-fluoropyrimidin-4-yl group. This is typically done through a nucleophilic substitution reaction where the pyrrolidinyl intermediate reacts with a fluoropyrimidine derivative.

Bromophenyl Group Addition: Finally, the bromophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenylboronic acid or a bromophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, alkoxides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activities, and receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- (2-Bromophenyl)(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- (2-Bromophenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

What sets (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups. The presence of both a bromophenyl and a fluoropyrimidinyl group provides unique reactivity and biological activity profiles. This makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several distinct structural features:

- Bromophenyl Group : Provides hydrophobic interactions and potential for receptor binding.

- Pyrrolidinyl Moiety : Contributes to the overall stability and bioavailability.

- Fluoropyrimidinyl Ether Linkage : Enhances the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF NO |

| Molecular Weight | 394.2 g/mol |

| CAS Number | 2034298-98-9 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter the activity or function of these targets, which can lead to various pharmacological effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to pyrimidine metabolism.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication, similar to other fluoropyrimidine derivatives that have shown antiviral properties against Hepatitis B virus (HBV) .

- Anticancer Properties : The compound's structural similarity to other known anticancer agents suggests potential for inhibiting tumor growth. For instance, certain pyrimidine derivatives have demonstrated significant cytotoxic effects on cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Study 1: Antiviral Activity

A study focusing on pyrimidine derivatives reported that compounds with similar structural motifs exhibited antiviral activity against HBV with effective concentrations (EC) in the nanomolar range . This suggests that this compound may possess comparable efficacy.

Study 2: Anticancer Effects

Research on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines . The findings indicate that modifications in the pyrimidine structure can enhance anticancer activity, which may be applicable to our compound.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Variations in the bromophenyl and fluoropyrimidine groups significantly influence the potency and selectivity of the compound against specific biological targets.

- Functionalization : Introducing different functional groups at strategic positions can enhance binding affinity and improve therapeutic outcomes.

Q & A

What synthetic methodologies are recommended for constructing the pyrrolidine-pyrimidine scaffold in this compound?

Basic Research Focus

The pyrrolidine-pyrimidine core can be synthesized via multicomponent reactions (MCRs), leveraging nucleophilic substitution and cyclization. For example, highlights a protocol using N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol with anhydrous K₂CO₃, followed by heating to 150°C to form pyrrolo[2,3-d]pyrimidinones . Key steps include:

- Optimization of reaction conditions : Adjust molar ratios (e.g., 1:1.2:1.5 for aldehyde:methanesulfonamide:cyanoacetamide) and solvent systems (e.g., ethanol/ethyl cyanoacetate) to improve yields.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates.

How can researchers resolve contradictory NMR data during structural elucidation?

Advanced Research Focus

Contradictions in spectroscopic data (e.g., unexpected coupling constants or peak splitting in -NMR) may arise from conformational flexibility or impurities. and emphasize:

- Multi-technique validation : Cross-check -NMR, -NMR, and HRMS data. For instance, HRMS with <2 ppm mass accuracy confirms molecular formulas .

- Dynamic NMR (DNMR) : Resolve rotational isomers by analyzing temperature-dependent spectra (e.g., -40°C to 40°C).

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (if crystals are obtainable).

What strategies are effective for optimizing regioselectivity in pyrimidine functionalization?

Advanced Research Focus

Regioselective introduction of the 5-fluoro and 6-ethyl groups on the pyrimidine ring requires careful control. and suggest:

- Directed metalation : Use lithiation at low temperatures (-78°C) with LDA (lithium diisopropylamide) to target specific positions.

- Protecting group strategies : Temporary protection of the pyrrolidine oxygen (e.g., tert-butyldimethylsilyl ether) prevents side reactions during pyrimidine substitution .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distributions to guide substitution patterns.

How can researchers address low yields in the final coupling step between bromophenyl and pyrrolidine moieties?

Basic Research Focus

Low yields in aryl-pyrrolidine coupling (e.g., Buchwald-Hartwig amination or Ullmann coupling) often stem from steric hindrance or catalyst inefficiency. and recommend:

- Catalyst screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating).

- Workup modifications : Extract with dichloromethane/water (3x) to recover unreacted starting materials.

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Focus

While biological data for this compound is limited, provides a framework for microbial or enzymatic screening:

- Enzyme inhibition assays : Target kinases or fluoropyrimidine-metabolizing enzymes (e.g., thymidylate synthase) using fluorescence polarization.

- Cell viability assays : Test against cancer cell lines (e.g., HCT-116 or MCF-7) with MTT assays, comparing IC₅₀ values to 5-fluorouracil controls.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Advanced Research Focus

underscores linking experimental data to theoretical frameworks. For this compound:

- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase ATP-binding pockets).

- Reactivity prediction : Apply Fukui indices (calculated via Gaussian 16) to identify electrophilic/nucleophilic sites on the pyrimidine ring.

- Solvent effects : COSMO-RS simulations in polar aprotic solvents (DMF, DMSO) model solvation dynamics .

What are the stability considerations for long-term storage of this compound?

Basic Research Focus

Stability under varying conditions is critical. and suggest:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>250°C for similar pyrrolo-pyrimidines) .

- Light sensitivity : Store in amber vials at -20°C if the bromophenyl group is prone to photodegradation.

- Hygroscopicity : Use desiccants (e.g., silica gel) if the compound absorbs moisture (check via Karl Fischer titration).

How can researchers validate synthetic intermediates with complex stereochemistry?

Advanced Research Focus

The pyrrolidine ring’s stereochemistry (3-oxy substitution) requires rigorous validation. and advise:

- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/isopropanol) to separate enantiomers.

- NOESY NMR : Detect spatial proximity between pyrrolidine protons and pyrimidine substituents.

- Vibrational circular dichroism (VCD) : Confirm absolute configuration for crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.